methyl 2-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}-4,5-dimethoxybenzoate
methyl 2-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}-4,5-dimethoxybenzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0713459
InChI:
InChI=1S/C22H32N4O5S/c1-29-17-13-15(19(27)31-3)16(14-18(17)30-2)24-21(32)25-11-7-22(8-12-25,20(23)28)26-9-5-4-6-10-26/h13-14H,4-12H2,1-3H3,(H2,23,28)(H,24,32)
SMILES:
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC
Molecular Formula:
C22H32N4O5S
Molecular Weight:
464.6 g/mol
methyl 2-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}-4,5-dimethoxybenzoate
CAS No.:
Cat. No.: VC0713459
Molecular Formula: C22H32N4O5S
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32N4O5S |
|---|---|
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | methyl 2-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C22H32N4O5S/c1-29-17-13-15(19(27)31-3)16(14-18(17)30-2)24-21(32)25-11-7-22(8-12-25,20(23)28)26-9-5-4-6-10-26/h13-14H,4-12H2,1-3H3,(H2,23,28)(H,24,32) |
| Standard InChI Key | STXOTRROGSLHOA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator